molecular formula C22H17NO4 B13126158 1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione CAS No. 675817-96-6

1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione

Cat. No.: B13126158
CAS No.: 675817-96-6
M. Wt: 359.4 g/mol
InChI Key: VNODEUPBKIOFLZ-UHFFFAOYSA-N
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Description

1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound is part of a broader class of anthraquinones, which are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry .

Preparation Methods

The synthesis of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases under inert atmospheres. Industrial production methods may include gas-phase oxidation or liquid-phase oxidation, where the compound is synthesized through controlled oxidation processes using specific catalysts and reaction conditions .

Chemical Reactions Analysis

1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has been studied for its potential antimicrobial and anti-inflammatory properties. In medicine, anthraquinone derivatives, including this compound, are explored for their anticancer activities due to their ability to interact with DNA and inhibit topoisomerase enzymes .

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. It can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. By binding to these enzymes, the compound can prevent the unwinding of DNA, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 1-Hydroxy-4-((3-(1-hydroxyethyl)phenyl)amino)anthracene-9,10-dione include other anthraquinone derivatives such as 9,10-anthraquinone and 1,8-dihydroxyanthraquinone. These compounds share similar structural features but differ in their substituent groups, which can significantly affect their chemical properties and biological activities. For example, 9,10-anthraquinone is widely used in the dye industry, while 1,8-dihydroxyanthraquinone has notable anticancer properties .

Properties

CAS No.

675817-96-6

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

1-hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione

InChI

InChI=1S/C22H17NO4/c1-12(24)13-5-4-6-14(11-13)23-17-9-10-18(25)20-19(17)21(26)15-7-2-3-8-16(15)22(20)27/h2-12,23-25H,1H3

InChI Key

VNODEUPBKIOFLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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